N-(2-fluoro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide
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Description
N-(2-fluoro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17F2N3OS and its molecular weight is 385.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of the chemical structure have been synthesized and tested for their anticancer activities. A study outlined the development of fluoro-substituted benzobpyran derivatives, which exhibit anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. The synthesis process involves condensation and treatment reactions that lead to compounds showing significant anticancer potential compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Anticonvulsant Properties
Another study focused on synthesizing S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The research involved creating new thioacetamide derivatives and evaluating their effectiveness in molecular docking studies and pharmacological assessments. The compounds showed moderate anticonvulsant activity, with specific derivatives extending the latency period and reducing the duration and severity of seizures in rat models (Severina et al., 2020).
Kinase Inhibition for Metabolic Stability
Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) revealed the chemical's utility in improving metabolic stability. Through the modification of heterocyclic analogs, compounds were identified with similar in vitro potency and in vivo efficacy, while minimizing metabolic deacetylation, suggesting their potential in targeted cancer therapies (Stec et al., 2011).
High-Performance Liquid Chromatography Applications
The compound has been utilized in high-performance liquid chromatography (HPLC) as a fluorogenic labelling agent for the analysis of biologically important thiols. This application underscores its relevance in biochemical research and diagnostics, facilitating the detection and quantification of crucial biomolecules (Gatti et al., 1990).
Anti-Inflammatory Activity
Research into novel derivatives of the compound has shown anti-inflammatory activity. Specific derivatives synthesized for this purpose have demonstrated significant anti-inflammatory effects, marking the compound as a promising precursor for developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-12-3-8-17(16(22)9-12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-4-6-15(21)7-5-14/h3-10H,11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLTAYBLKFWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.